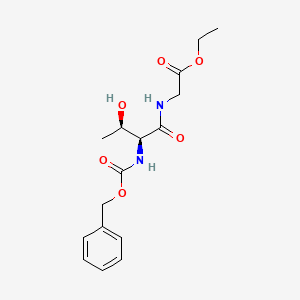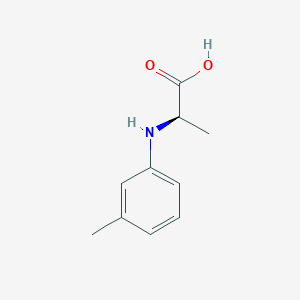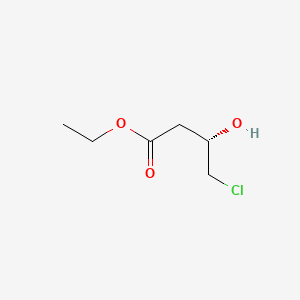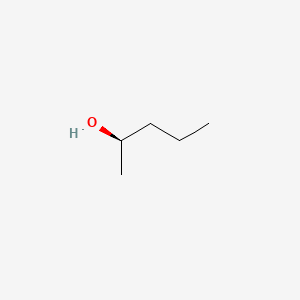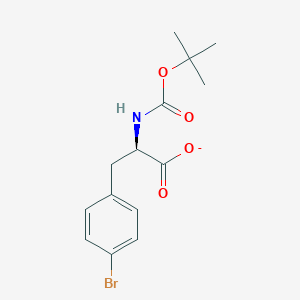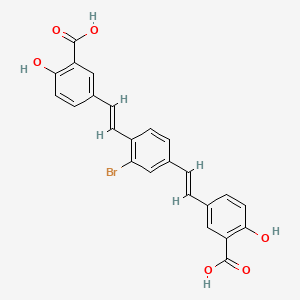
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
苯磺酰胺基苯并恶嗪的合成涉及一系列反应步骤。 主要反应物是磺胺甲噁唑、水杨醛和多聚甲醛 。 反应条件通常包括:
温度: 反应在受控温度下进行,以确保所需产物的形成。
催化剂: 可以使用特定的催化剂促进反应。
溶剂: 选择合适的溶剂溶解反应物,并使反应顺利进行。
工业生产方法
虽然工业生产方法的详细内容没有广泛记录,但可以通过优化反应条件并使用工业级设备来放大合成过程,以确保产品的质量和产量的一致性。
化学反应分析
反应类型
苯磺酰胺基苯并恶嗪经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致氧化衍生物的形成。
还原: 还原反应可以将该化合物转化为具有不同性质的还原形式。
取代: 取代反应可以在苯并恶嗪环中引入不同的官能团,改变其化学行为。
常用试剂和条件
氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 使用硼氢化钠和氢化铝锂等还原剂。
取代试剂: 各种卤化剂和亲核试剂可用于取代反应。
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生氧化苯并恶嗪衍生物,而取代反应可以生成卤化或烷基化苯并恶嗪化合物。
科学研究应用
苯磺酰胺基苯并恶嗪有几种科学研究应用:
化学: 它被用作酸性环境中碳钢的缓蚀剂.
生物学: 该化合物的独特结构使其能够与生物分子相互作用,使其成为药物开发的潜在候选者。
医药: 正在进行研究以探索其潜在的治疗应用,特别是在缓蚀相关的疾病治疗中。
作用机制
苯磺酰胺基苯并恶嗪发挥作用的机制涉及:
与杂原子的相互作用: 该化合物中高度电负性的原子与钢表面相互作用,增强其缓蚀性能.
Langmuir 吸附等温线: 吸附遵循 Langmuir 吸附等温线,表明单层吸附过程.
相似化合物的比较
类似化合物
砷化硼 (BAs): 以其高热导率而闻名.
锑化硼 (BSb): 在结构和性质上类似于苯磺酰胺基苯并恶嗪.
独特性
苯磺酰胺基苯并恶嗪因其在酸性环境中的特定缓蚀性能而脱颖而出,这些性能在其他类似化合物中并不常见 。 它的独特结构和与碳钢的相互作用使其成为工业应用中的一种宝贵化合物。
属性
分子式 |
C24H17BrO6 |
|---|---|
分子量 |
481.3 g/mol |
IUPAC 名称 |
5-[(E)-2-[3-bromo-4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C24H17BrO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+ |
InChI 键 |
ZVECSLHUCRIBDY-WMWQKROPSA-N |
手性 SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)Br)/C=C/C3=CC(=C(C=C3)O)C(=O)O |
SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O |
规范 SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)
![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)
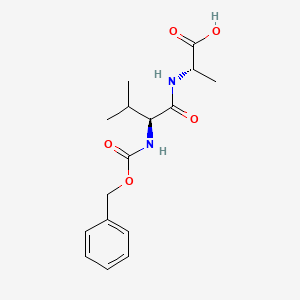
![2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1631094.png)
